N-(4-acetylphenyl)-2-ethoxybenzamide
Description
N-(4-acetylphenyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2-ethoxybenzamide core substituted at the para position of the acetylphenyl group. This compound is structurally analogous to other benzamides investigated for their modulation of histone acetyltransferase (HAT) activity, particularly targeting p300, a key enzyme in epigenetic regulation.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16-7-5-4-6-15(16)17(20)18-14-10-8-13(9-11-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXWWWDHGPRECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291479 | |
| Record name | N-(4-Acetylphenyl)-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303992-58-7 | |
| Record name | N-(4-Acetylphenyl)-2-ethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303992-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Acetylphenyl)-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and structural nuances of N-(4-acetylphenyl)-2-ethoxybenzamide can be contextualized by comparing it to the following benzamide derivatives:
Structural and Functional Analogues
Key Findings from Comparative Analysis
Role of Substituents in HAT Activity: Electronegative Groups: CTB and CTPB contain -Cl and -CF3 substituents at the 4- and 3-positions of the phenyl ring, which are critical for p300 HAT activation. These groups likely enhance enzyme binding via hydrophobic and electronic interactions . Alkyl Chain Impact: CTPB’s pentadecyl chain at the 6-position significantly enhances activation potency compared to CTB, suggesting that lipophilic extensions improve membrane permeability or enzyme interaction . The absence of such a chain in this compound may limit its bioavailability or activity.
Structural Flexibility and Enzyme Interaction: Surface-enhanced Raman spectroscopy (SERS) studies on CTB and CTPB reveal that their binding induces conformational changes in p300, facilitating HAT activation .
Crystallographic Insights: The crystal structure of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide () shows monoclinic symmetry (space group P2₁/n), with hydrogen-bonding networks stabilizing the molecule . While similar data are unavailable for this compound, its acetyl group could alter packing efficiency and solubility compared to cyano- or trifluoromethyl-substituted analogs.
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